synthesis protocol for 6-(3-Nitrophenyl)pyridin-2-ol
synthesis protocol for 6-(3-Nitrophenyl)pyridin-2-ol
An In-Depth Technical Guide to the Synthesis of 6-(3-Nitrophenyl)pyridin-2-ol
Executive Summary
This guide provides a comprehensive, technically detailed protocol for the synthesis of 6-(3-Nitrophenyl)pyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described methodology is centered on the robust and versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step procedure but also the underlying scientific rationale, mechanistic insights, and practical troubleshooting advice. The protocol is designed for researchers, chemists, and drug development professionals, ensuring scientific integrity through verifiable citations and a self-validating experimental design.
Introduction and Strategic Rationale
Substituted pyridin-2-ol scaffolds are prevalent in numerous biologically active molecules and functional materials. The target molecule, 6-(3-Nitrophenyl)pyridin-2-ol (CAS No. 1111110-56-5), combines the pyridin-2-ol core with a nitrophenyl moiety, making it a valuable intermediate for the development of novel pharmaceuticals and organic electronics.[1][2][3] The nitro group, in particular, can serve as a handle for further chemical transformations, such as reduction to an amine, enabling the synthesis of diverse compound libraries.[4]
The synthesis of biaryl compounds like the target molecule is most effectively achieved through transition metal-catalyzed cross-coupling reactions.[5][6] Among these, the Suzuki-Miyaura coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, commercial availability of stable boronic acid reagents, and the generally non-toxic nature of its boron-containing byproducts.[7][8] This makes it a preferred method in both academic and industrial settings.[5][9]
This guide will focus on the Suzuki coupling of a 6-halopyridin-2-ol with 3-nitrophenylboronic acid. This strategy provides a convergent and efficient route to the desired product.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction is catalyzed by a Palladium(0) complex.[7][9] The mechanism is a well-established catalytic cycle involving three key steps:
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Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (6-halopyridin-2-ol), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[8][9] This step proceeds with retention of stereochemistry for vinyl halides.[9]
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Transmetalation : The organoboron species (3-nitrophenylboronic acid) is activated by a base, forming a more nucleophilic boronate complex.[8] This complex then transfers the organic group (3-nitrophenyl) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[9]
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Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond of the final product, 6-(3-Nitrophenyl)pyridin-2-ol. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
The choice of ligand, base, and solvent is critical for the efficiency of the catalytic cycle. Phosphine ligands are commonly used to stabilize the palladium center and modulate its reactivity.[7]
Detailed Experimental Protocol
This protocol outlines the synthesis of 6-(3-Nitrophenyl)pyridin-2-ol from 6-bromopyridin-2-ol and 3-nitrophenylboronic acid.
Materials and Reagents
All reagents should be of high purity and used as received unless otherwise noted. Solvents should be anhydrous where specified.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Bromopyridin-2-ol | C₅H₄BrNO | 173.99 | 1.00 g | 5.75 | 1.0 |
| 3-Nitrophenylboronic Acid | C₆H₆BNO₄ | 166.93 | 1.15 g | 6.90 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 332 mg | 0.288 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.59 g | 11.5 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - |
| Water (deionized) | H₂O | 18.02 | 10 mL | - | - |
Step-by-Step Synthesis Procedure
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 6-bromopyridin-2-ol (1.00 g, 5.75 mmol), 3-nitrophenylboronic acid (1.15 g, 6.90 mmol), and potassium carbonate (1.59 g, 11.5 mmol).
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Tetrakis(triphenylphosphine)palladium(0) (332 mg, 0.288 mmol) to the flask under a positive flow of nitrogen.
-
Add 1,4-dioxane (40 mL) and water (10 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling nitrogen through it for 20-30 minutes.[6]
Reaction Execution: 5. With vigorous stirring, heat the reaction mixture to 90-95 °C using an oil bath. 6. Maintain the reaction at this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting 6-bromopyridin-2-ol indicates reaction completion.
Workup and Isolation: 7. After the reaction is complete, cool the mixture to room temperature. 8. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 20 mL). 9. Transfer the combined filtrate to a separatory funnel. 10. Add 50 mL of water and extract the aqueous layer with ethyl acetate (3 x 50 mL). 11. Combine the organic layers and wash with brine (1 x 50 mL). 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: 13. The resulting crude solid is purified by flash column chromatography on silica gel. 14. A gradient elution system, starting with 30% ethyl acetate in hexanes and gradually increasing to 60% ethyl acetate, is typically effective for separating the product from impurities. 15. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 6-(3-Nitrophenyl)pyridin-2-ol as a solid.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis.
Caption: Experimental workflow for the synthesis of 6-(3-Nitrophenyl)pyridin-2-ol.
Characterization of 6-(3-Nitrophenyl)pyridin-2-ol
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on both the pyridine and nitrophenyl rings. The chemical shifts and coupling constants will confirm the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of carbon signals corresponding to the molecular structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 216.19 g/mol .[2]
-
Melting Point: A sharp melting point range indicates high purity of the crystalline solid.
Safety and Troubleshooting
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands should be handled in a fume hood. They can be toxic and air-sensitive.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
-
Troubleshooting:
-
Low Yield: This may result from incomplete reaction or degradation of the catalyst. Ensure the reaction is run under strictly inert conditions and that solvents are properly degassed. The quality of the boronic acid is also crucial; it can degrade upon storage.
-
Incomplete Reaction: If TLC shows significant starting material after the specified time, additional catalyst (1-2 mol %) can be added. Alternatively, increasing the reaction temperature slightly or extending the reaction time may be necessary.
-
Difficult Purification: If the product is difficult to separate from byproducts (such as homocoupled boronic acid), optimizing the chromatography gradient or using a different stationary phase may be required.
-
Conclusion
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 6-(3-Nitrophenyl)pyridin-2-ol. The protocol described in this guide provides a clear, step-by-step pathway to obtaining the target compound in good yield and high purity. By understanding the underlying mechanism and paying close attention to experimental parameters, researchers can successfully apply this methodology to access this and other valuable biaryl compounds for further investigation in drug discovery and materials science.
References
- [No author given]. Synthesis and characterization of 2-hydroxy-pyridine modified Group 4 alkoxides. Inorganica Chimica Acta.
- [No author given]. 2-Hydroxypyridine synthesis. ChemicalBook.
- [No author given]. 2-Hydroxypyridine-N-oxide: An HOBt. Biosynth.
- [No author given]. Process of preparation of 2-hydroxypyridine-1-oxide and homologs. Google Patents.
- [No author given]. Application Notes and Protocols for Suzuki Coupling Reaction Using 3-Methyl-2-(4-nitrophenyl)pyridine. Benchchem.
- [No author given]. Process for the production of 2-hydroxypyridine. Google Patents.
- [No author given]. Negishi coupling. Wikipedia.
- [No author given]. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- [No author given]. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Fairhurst, R. A., et al. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. National Institutes of Health.
- [No author given]. 5-Methyl-2,2'-Bipyridine. Organic Syntheses Procedure.
- [No author given]. Negishi Coupling. Organic Chemistry Portal.
- [No author given]. Suzuki reaction. Wikipedia.
- [No author given]. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- [No author given]. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.
- [No author given]. The first general method for palladium-catalyzed Negishi cross-coupling of aryl and vinyl chlorides: use of commercially available Pd(P(t-Bu)(3))(2) as a catalyst. PubMed.
- [No author given]. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. MDPI.
- [No author given]. 1111110-56-5|6-(3-Nitrophenyl)pyridin-2-ol. BLDpharm.
- Vitaku, E., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- [No author given]. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.
- [No author given]. Suzuki Coupling. Organic Chemistry Portal.
- Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health.
- [No author given]. Synthesis and properties of 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones, the corresponding pyridine-2(1H)-thiones, and their hydrogenated analogs. ResearchGate.
- [No author given]. Process for preparation of nitropyridine derivatives. Google Patents.
- [No author given]. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
- [No author given]. Synthesis and antifungal activity of nitrophenyl-pyrazole substituted Schiff bases. ResearchGate.
- [No author given]. 6-fluoro-3-nitropyridin-2-ol (C5H3FN2O3). PubChemLite.
- [No author given]. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega.
- Sudharani, K., et al. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research.
- [No author given]. 3-Nitrophenyl pyrimidin-2-yl ether. National Institutes of Health.
- [No author given]. Pyridin-2-ol | 72762-00-6. ChemicalBook.
- [No author given]. Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
- [No author given]. Nitration of pyridine-2,6-diamines. Google Patents.
- [No author given]. Recent applications of pyrazole and its substituted analogs. Semantic Scholar.
- [No author given]. diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1111110-56-5|6-(3-Nitrophenyl)pyridin-2-ol|BLD Pharm [bldpharm.com]
- 3. iajpr.com [iajpr.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nobelprize.org [nobelprize.org]
